An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-dihydro-furan-2-one Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-dihydro-furan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-dihydro-furan-2-one hydrochloride, a valuable heterocyclic compound with potential applications in pharmaceutical development. This document details experimental protocols, quantitative data, and workflows to assist researchers in the effective production and analysis of this molecule.
Physicochemical Properties
4-Amino-dihydro-furan-2-one hydrochloride, also known as α-amino-γ-butyrolactone hydrochloride, is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 138846-59-0 | [1][2] |
| Molecular Formula | C4H8ClNO2 | [1][2] |
| Molar Mass | 137.56 g/mol | [1][2] |
| Appearance | White to Almost white powder/crystal | |
| Storage Conditions | Room Temperature | [1] |
Synthesis of 4-Amino-dihydro-furan-2-one Hydrochloride
Two primary synthetic routes for the preparation of 4-Amino-dihydro-furan-2-one hydrochloride are presented below. The first is a well-documented procedure starting from L-methionine, and the second offers an alternative pathway from γ-butyrolactone.
Experimental Protocol 1: Synthesis from L-Methionine
This protocol is adapted from a patented procedure and involves the reaction of L-methionine with monochloroacetic acid followed by cyclization and salt formation.
Materials:
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L-Methionine
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Monochloroacetic acid
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Water
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37% Hydrochloric acid
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Ethanol
Procedure:
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A mixture of L-methionine and water is heated to 85°C with stirring.
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A solution of monochloroacetic acid in water is added dropwise to the reaction mixture over 2 hours, maintaining the temperature between 85-100°C.
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The reaction mixture is stirred for an additional 3 hours at 85-95°C.
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The mixture is then cooled to 25°C.
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The aqueous layer is concentrated under reduced pressure.
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To the residue, 37% hydrochloric acid is added at approximately 50°C, and the mixture is stirred at 90°C for 2 hours.
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The solvent is evaporated, and the residue is cooled to 50°C.
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Ice-cold ethanol is added, and the mixture is cooled to about 5°C with stirring to induce crystallization.
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The resulting white powdery solid is collected by suction filtration, washed with ethanol, and dried under reduced pressure.
Expected Yield: 73-79%
Experimental Protocol 2: Alternative Synthesis from γ-Butyrolactone
This route involves the reaction of γ-butyrolactone with potassium phthalimide, followed by hydrolysis to yield the desired product.
Materials:
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γ-Butyrolactone
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Potassium phthalimide
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Hydrochloric acid
Procedure:
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γ-Butyrolactone is reacted with one molar equivalent of potassium phthalimide. The specifics of the reaction conditions (solvent, temperature) may require optimization but can be based on analogous reactions reported in the literature.
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The intermediate product is then subjected to hydrolysis with hot hydrochloric acid.
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This treatment cleaves the phthalimide group and is expected to yield the hydrochloride salt of 4-aminobutyrolactone in solution.
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Subsequent workup, likely involving removal of phthalic acid by filtration and concentration of the aqueous solution, would be required to isolate the product.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-Amino-dihydro-furan-2-one hydrochloride from L-methionine.
Caption: Workflow for the synthesis of 4-Amino-dihydro-furan-2-one hydrochloride.
Characterization Data
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following tables summarize expected spectroscopic data based on the analysis of closely related furanone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 4.0 - 4.5 | Multiplet | H at C4 (methine proton adjacent to the amino group) |
| ~ 2.5 - 3.0 | Multiplet | H at C3 (methylene protons) | |
| ~ 4.2 - 4.6 | Multiplet | H at C5 (methylene protons adjacent to the ester oxygen) | |
| Broad singlet | NH3+ protons | ||
| ¹³C | ~ 175 - 180 | - | C2 (carbonyl carbon) |
| ~ 70 - 75 | - | C5 (carbon adjacent to the ester oxygen) | |
| ~ 50 - 55 | - | C4 (carbon bearing the amino group) | |
| ~ 30 - 35 | - | C3 (methylene carbon) |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrobromide salt of α-amino-γ-butyrolactone provides a close reference for the expected vibrational frequencies of the hydrochloride salt.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (ammonium salt) | 3200 - 2800 | Strong, broad |
| C=O stretch (lactone) | ~ 1770 | Strong |
| C-O stretch | ~ 1180 | Strong |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the free base after the loss of HCl.
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI+) | 102.05 | [M+H]+ of the free base (C4H7NO2) |
Biological and Pharmaceutical Context
Furanone derivatives are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The furanone scaffold is present in numerous natural products and pharmaceutical agents. 4-Amino-dihydro-furan-2-one hydrochloride, as a small, functionalized lactone, serves as a versatile building block in the synthesis of more complex bioactive molecules. Its chiral nature also makes it a valuable precursor in asymmetric synthesis. While a specific signaling pathway for this particular molecule is not extensively documented, its structural similarity to other biologically active furanones suggests potential interactions with various cellular targets. Further research is warranted to explore its specific biological functions and therapeutic potential.
